molecular formula C14H16O B13930332 2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde CAS No. 820237-17-0

2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde

Cat. No.: B13930332
CAS No.: 820237-17-0
M. Wt: 200.28 g/mol
InChI Key: HFHCVXHJXIIWQR-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde is an organic compound characterized by a benzene ring substituted with a pent-1-ynyl group at the 4-position and two methyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde typically involves the alkylation of a benzaldehyde derivative. One common method is the Sonogashira coupling reaction, where a terminal alkyne (such as pent-1-yne) is coupled with a halogenated benzaldehyde in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2,3-Dimethyl-4-pent-1-ynyl-benzoic acid.

    Reduction: 2,3-Dimethyl-4-pent-1-ynyl-benzyl alcohol.

    Substitution: 2,3-Dimethyl-4-pent-1-ynyl-nitrobenzaldehyde (in the case of nitration).

Scientific Research Applications

2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde largely depends on the type of reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form a primary alcohol. The molecular targets and pathways involved vary based on the specific reaction and conditions.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbenzaldehyde: Lacks the pent-1-ynyl group, making it less versatile in certain synthetic applications.

    4-Pent-1-ynyl-benzaldehyde: Lacks the methyl groups, which can affect its reactivity and physical properties.

    2,3-Dimethyl-4-ethynyl-benzaldehyde: Similar structure but with an ethynyl group instead of a pent-1-ynyl group, leading to different reactivity.

Uniqueness

2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde is unique due to the presence of both the pent-1-ynyl group and the two methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

820237-17-0

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2,3-dimethyl-4-pent-1-ynylbenzaldehyde

InChI

InChI=1S/C14H16O/c1-4-5-6-7-13-8-9-14(10-15)12(3)11(13)2/h8-10H,4-5H2,1-3H3

InChI Key

HFHCVXHJXIIWQR-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=C(C(=C(C=C1)C=O)C)C

Origin of Product

United States

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